molecular formula C7H8N4 B071162 5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile CAS No. 194543-37-8

5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile

Cat. No.: B071162
CAS No.: 194543-37-8
M. Wt: 148.17 g/mol
InChI Key: WSBITNIRAYQLHJ-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water at room temperature . The reaction yields the desired pyrazole derivative in high yields (86-96%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents used in the reaction are often chosen for their recyclability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as p38MAPK and other kinases, which play crucial roles in various cellular processes . The interaction with these targets can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

194543-37-8

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-amino-1-ethenyl-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H8N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3H,1,9H2,2H3

InChI Key

WSBITNIRAYQLHJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C=C

Canonical SMILES

CC1=NN(C(=C1C#N)N)C=C

Synonyms

1H-Pyrazole-4-carbonitrile,5-amino-1-ethenyl-3-methyl-(9CI)

Origin of Product

United States

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